N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide, also known as CCPA, is a selective A1 adenosine receptor agonist that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide selectively activates the A1 adenosine receptor, which is predominantly expressed in the brain, heart, and kidneys. Activation of this receptor leads to a decrease in intracellular cAMP levels, resulting in various physiological effects such as vasodilation, decreased heart rate, and decreased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including decreased heart rate, decreased blood pressure, and increased coronary blood flow. It has also been shown to protect against ischemic injury by reducing the size of infarcts and improving cardiac function. Additionally, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide is its selectivity for the A1 adenosine receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
For research involving N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide include the development of more potent and selective agonists, further understanding of its therapeutic applications, and the development of novel delivery methods.
Synthesemethoden
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2-methoxyphenylmagnesium bromide, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, including its role in reducing ischemic injury, protecting against cardiac arrhythmias, and improving cognitive function. It has also been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxy-N-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-21(15-9-5-6-10-16(15)23-2)13-17(22)20-18(14-19)11-7-3-4-8-12-18/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUUTISVJAXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCCC1)C#N)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.